4-Nitro-inden-1-one
Description
Significance of the Indenone Scaffold in Organic Synthesis
The indenone scaffold, which consists of a benzene (B151609) ring fused to a cyclopentenone ring, is a privileged structure in organic chemistry. bohrium.com Its importance stems from its presence in numerous natural products and its utility as a versatile building block for the synthesis of more complex molecules. bohrium.comontosight.ai Indanone structural units are common in pharmaceuticals and functional materials. bohrium.com The rigid, planar structure of the indenone core, combined with the reactivity of the α,β-unsaturated ketone system, makes it a valuable synthon for constructing a wide array of carbocyclic and heterocyclic frameworks. rsc.orgresearchgate.net The reactivity of the indenone system allows for various transformations, including cycloadditions, Michael additions, and condensations, leading to diverse molecular architectures. bohrium.com
Role of the Nitro Group in Aromatic and Heterocyclic Systems
The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly impacts the electronic properties and reactivity of aromatic and heterocyclic rings to which it is attached. nih.govwikipedia.orgechemi.com Its strong electron-withdrawing nature arises from both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the ring. researchgate.net This deactivation of the aromatic ring makes electrophilic aromatic substitution more difficult and directs incoming electrophiles to the meta position. wikipedia.orgsavemyexams.comnumberanalytics.com Conversely, the nitro group activates the ring toward nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com The presence of a nitro group can also increase the acidity of adjacent C-H bonds. wikipedia.org In synthetic chemistry, the nitro group is a versatile functional group that can be readily converted into other functionalities, most notably an amino group (–NH₂) through reduction. wikipedia.orgnumberanalytics.comjsynthchem.com This transformation is a cornerstone in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. nih.govjsynthchem.comasm.org
Overview of 4-Nitro-inden-1-one within the Indenone Class
Chemical Properties and Research Findings of this compound
The distinct chemical characteristics of this compound are a direct result of its molecular architecture, which features a fused bicyclic system with both a carbonyl and a nitro functional group. evitachem.com These groups significantly influence its physical and chemical behavior.
Physical and Chemical Properties
This compound typically presents as a crystalline solid. evitachem.com It is generally soluble in common organic solvents like ethanol (B145695) and acetone, with limited solubility in water. evitachem.com The compound is stable under standard laboratory conditions but displays sensitivity to strong reducing agents due to the reducible nitro group. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅NO₃ | evitachem.comnih.gov |
| Molecular Weight | 175.14 g/mol | evitachem.comnih.gov |
| IUPAC Name | 4-nitroinden-1-one | nih.gov |
| CAS Number | 16369-04-3 | nih.gov |
| Appearance | Crystalline solid | evitachem.com |
Synthesis and Reactivity
The synthesis of this compound can be accomplished through various synthetic routes. One common method involves the cyclization of a substituted nitro compound, such as 4-nitro-3-phenylbutanoic acid. evitachem.com This acid undergoes cyclization, followed by reduction and dehydration to form an intermediate, which is then hydrogenated to yield this compound. evitachem.com
The reactivity of this compound is characterized by reactions involving both the nitro group and the indenone core.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (–NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst. evitachem.com This transformation is a key step in the synthesis of amino-indenone derivatives. evitachem.com
Substitution Reactions: The resulting amine from the reduction can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the creation of diverse derivatives. evitachem.com
Oxidation: Under specific conditions, this compound can undergo oxidation to produce corresponding nitroso or other oxidized derivatives. evitachem.com
Bromination: Photochemical bromination of 4-nitro indan (B1671822), a related precursor, has been shown to result in tribromination. tubitak.gov.tr
Spectroscopic Data and Structural Analysis
The molecular structure of this compound is a fused bicyclic system comprising a cyclopentadiene (B3395910) ring fused to a benzene ring. evitachem.com The nitro group is attached at the fourth carbon, and a carbonyl group at the first position characterizes it as a ketone. evitachem.com
Table 2: Spectroscopic and Computational Data for this compound
| Data Type | Notation/Value | Reference |
|---|---|---|
| SMILES | [O-]N+C1=CC=CC2=C1C=CC2=O | evitachem.com |
| InChI Key | UUNZJPCKMDLQPO-UHFFFAOYSA-N | evitachem.com |
| Molecular Weight | 175.14 g/mol | nih.gov |
| XLogP3 | 1.8 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are crucial for the characterization of this compound and its derivatives, confirming their structures and purity. tubitak.gov.tr X-ray crystallography studies have also provided detailed insights into the three-dimensional structure of related compounds, showing how inhibitors bind within an enzyme's active site. rcsb.org
Structure
3D Structure
Properties
Molecular Formula |
C9H5NO3 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
4-nitroinden-1-one |
InChI |
InChI=1S/C9H5NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-5H |
InChI Key |
UUNZJPCKMDLQPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC2=O)C(=C1)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC2=O)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 4 Nitro Inden 1 One
Reduction Chemistry of the Nitro Group
The nitro group is a versatile functional group, and its reduction is a cornerstone of synthetic chemistry, providing access to amines and various reactive intermediates.
Catalytic Hydrogenation to Amino Derivatives
Catalytic hydrogenation is a widely applied and efficient method for the reduction of nitroarenes to their corresponding aminoarenes. organic-chemistry.org This transformation is highly valuable as aromatic amines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The reaction typically involves the use of a metal catalyst and a hydrogen source.
The reduction of the nitro group in compounds structurally similar to 4-nitro-1-indanone is readily achieved using heterogeneous catalysts. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose. ajol.info The reaction can be carried out under a hydrogen atmosphere, often at low pressure using a hydrogen balloon, or by using a transfer hydrogenation agent such as triethylsilane. organic-chemistry.org For substrates containing sensitive functional groups, such as activated heteroaryl halides, chemoselectivity can be achieved by using specialized catalysts like sulfided platinum, which minimizes side reactions like hydrodehalogenation. nih.gov The choice of catalyst and reaction conditions can be tailored to ensure high yields and selectivity. ajol.infonih.gov
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |
|---|---|---|---|---|---|
| 10% Pd/C | H₂ gas | [bmim][BF₄] (ionic liquid) | Room Temp. | N/A | ajol.info |
| Sulfided Pt | H₂ gas | N/A | Low | Low | nih.gov |
| Pd/C | H₂ gas or Et₃SiH | N/A | N/A | N/A | organic-chemistry.org |
Photochemical Reduction Pathways in Nitroarenes
Photochemical methods offer a green and mild alternative for the reduction of nitroarenes, often proceeding without the need for metal catalysts. organic-chemistry.orgnih.gov A photoredox system combining sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) under visible light has been shown to selectively reduce nitroarenes to anilines. nih.gov This protocol is noteworthy for its tolerance of a wide array of functional groups that are typically reducible, including halogens, aldehydes, and ketones. organic-chemistry.orgnih.gov This tolerance is particularly relevant for 4-nitro-1-indanone, allowing for the selective reduction of the nitro group while preserving the carbonyl function.
The mechanism is proposed to involve the formation of a photo-induced electron-donor-acceptor (EDA) complex between the nitroarene, NaI, and PPh₃. organic-chemistry.org Other innovative photochemical approaches include the use of plant-derived, non-toxic hydrogen donors like γ-terpinene, which can reduce nitroarenes under irradiation without any added catalyst. rsc.org Another novel pathway involves the generation of hydrated electrons from indole (B1671886) adsorbed on clay minerals like montmorillonite, which then act as potent reducing agents for nitroaromatic compounds under sunlight. nih.gov These methods highlight the developing field of photochemistry as a tool for sustainable chemical synthesis.
Formation of Reactive Intermediates via Bioreduction (Applicability to Chemical Transformations)
The bioreduction of the nitro group is a critical process in the biological activity and toxicity of nitroaromatic compounds, and it can be harnessed for synthetic purposes. scielo.brmdpi.com This transformation is catalyzed by enzymes known as nitroreductases (NTRs), which are found in various organisms, including bacteria and plants. mdpi.comsemanticscholar.org These enzymes typically use flavin cofactors (FMN or FAD) and a reducing agent like NADH or NADPH. mdpi.com
The bioreduction mechanism proceeds through a stepwise, two-electron reduction pathway. The nitro group (N oxidation state +3) is first reduced to a nitroso intermediate (N oxidation state +1), followed by further reduction to a hydroxylamine (B1172632) (N oxidation state -1), and finally to the corresponding amine (N oxidation state -3). mdpi.com
Nitroarene → Nitrosoarene → Arylhydroxylamine → Arylamine
The nitroso and hydroxylamine species are highly reactive intermediates. mdpi.com Their formation via bioreduction opens pathways for subsequent chemical transformations. For instance, these intermediates can be trapped or participate in cyclization or rearrangement reactions. Studies have demonstrated that whole-plant cells or seeds, such as those from Linum usitatissimum (linseed), can effectively and chemoselectively reduce nitroaromatic ketones to the corresponding amino ketones. semanticscholar.orgresearchgate.net This demonstrates the potential of using biocatalysis to access functionalized amines from precursors like 4-nitro-1-indanone under mild, environmentally friendly conditions.
Electrophilic and Nucleophilic Substitution Reactions
The electronic properties of 4-nitro-1-indanone, particularly the potent electron-withdrawing nature of the nitro group, render its aromatic ring susceptible to nucleophilic attack.
Activated Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. youtube.com The nitro group is one of the most powerful activating groups for this reaction. scielo.br It facilitates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. youtube.com
For an SNAr reaction to occur on 4-nitro-1-indanone, a suitable leaving group (such as a halide) would need to be present on the aromatic ring, preferably at a position ortho or para to the nitro group. While specific examples for 4-nitro-1-indanone are not prevalent in the cited literature, the principles of SNAr are directly applicable. The presence of the nitro group at C-4 would strongly activate positions C-5 and C-7 for nucleophilic attack if a leaving group were present. Research on the SNAr reaction of 5-fluoro-1-indanone (B1345631) with amines demonstrates that the indanone framework is amenable to such substitutions. researchgate.net Computational studies on related molecules like 4-nitrobenzonitrile (B1214597) show that nucleophilic attack is directed to the carbon atoms bearing the leaving group (or the cyano group), which are activated by the nitro substituent. wuxibiology.com
Table 2: Key Requirements for SNAr Reactions
| Requirement | Description | Rationale | Reference |
|---|---|---|---|
| Electron-Withdrawing Group | A strongly deactivating group (e.g., -NO₂) on the aromatic ring. | Activates the ring towards nucleophiles and stabilizes the anionic intermediate. | youtube.com |
| Good Leaving Group | Typically a halide (F, Cl, Br, I) or other group capable of leaving with a negative charge. | Is displaced in the second step of the reaction to restore aromaticity. | youtube.com |
| Strong Nucleophile | Anionic (e.g., RO⁻, RS⁻) or neutral (e.g., RNH₂) species. | Initiates the reaction by attacking the electron-deficient aromatic ring. | researchgate.net |
| Ortho/Para Position | The leaving group should be positioned ortho or para to the electron-withdrawing group. | Allows for direct resonance stabilization of the negative charge in the Meisenheimer complex by the activating group. | youtube.com |
Intermolecular Carbanion Attack on Nitro and Carbonyl Centers
Carbanions are highly reactive nucleophiles capable of forming new carbon-carbon bonds. siue.edu The 4-nitro-1-indanone molecule presents two primary electrophilic sites for attack by an external carbanion: the carbonyl carbon and the electron-deficient aromatic ring. Furthermore, the indanone itself can be a source of a carbanion.
The α-protons at the C-2 position of the indanone ring are acidic due to their proximity to the carbonyl group and can be removed by a base (e.g., potassium tert-butoxide) to form a nucleophilic enolate. siue.edursc.org This enolate can then participate in intermolecular reactions, attacking various electrophiles. rsc.org
Conversely, an external carbanion can attack 4-nitro-1-indanone.
Attack at the Carbonyl Group: This is a standard carbonyl addition reaction, where the carbanion adds to the electrophilic carbonyl carbon to form a tertiary alkoxide intermediate.
Attack at the Aromatic Ring: The nitro-activated aromatic ring is susceptible to nucleophilic attack. This is analogous to a Michael addition reaction on an electron-deficient ring system. Studies on the reaction of β-keto esters derived from 1-indanone (B140024) with electrophilic azide (B81097) reagents show complex transformations involving the enolate form. acs.org The attack of a carbanion on a nitroarene can lead to various products, sometimes involving displacement of the nitro group itself or addition to the ring followed by subsequent transformations.
The competition between these reaction pathways depends on the nature of the carbanion, the solvent, and the precise reaction conditions. The rich chemistry of carbanions provides a powerful tool for constructing more complex fused- and spiro-frameworks starting from the 1-indanone scaffold. rsc.org
Radical Reactions Involving Nitroarenes (e.g., Alpha-Alkylation, Denitrative Coupling)
The nitroaromatic moiety of 4-Nitro-inden-1-one can participate in several radical-mediated transformations. These reactions often leverage the nitro group's ability to stabilize radical intermediates or to act as a leaving group under specific conditions.
Denitrative Coupling: Denitrative coupling represents a powerful strategy where the nitro group is replaced by a new substituent, effectively serving as a leaving group. researchgate.net This transformation avoids the traditional multi-step sequence of reduction, diazotization, and substitution (e.g., Sandmeyer reaction). nih.gov Recent advances have demonstrated that palladium-catalyzed cross-coupling reactions can directly utilize nitroarenes as electrophiles. nih.govrsc.org The mechanism is believed to proceed via an unprecedented oxidative addition of the Ar–NO₂ bond to a low-valent palladium center. researchgate.netnih.gov This catalytic cycle enables the formation of new carbon-carbon or carbon-heteroatom bonds. In the context of this compound, such a reaction would replace the C4-nitro group with various moieties, such as aryl, alkyl, or silyl (B83357) groups, offering a direct pathway to functionalized indenone derivatives. nih.govrsc.org Transition metal-free denitrative C-S cross-coupling has also been reported, for instance using iodine catalysis with 2′-nitrochalcones, which share structural similarities with the indenone system. organic-chemistry.org
| Reaction Type | General Reactants | Potential Product with this compound | Key Mechanistic Feature |
| Radical α-Alkylation | Alkyl Halide, Silyl Enol Ether, Photocatalyst | 2-Alkyl-4-nitro-inden-1-one | Radical addition to enol/enolate equivalent nih.gov |
| Denitrative Coupling (Pd-cat.) | Organoboron Reagent or Disilane, Pd-catalyst | 4-Aryl-inden-1-one or 4-Silyl-inden-1-one | Oxidative addition of C-NO₂ bond to Pd(0) nih.govrsc.org |
| Denitrative C-S Coupling (I₂-cat.) | Thiol Source, Iodine Catalyst | 4-Thio-inden-1-one derivative | Denitrative C-S bond formation organic-chemistry.org |
Reactions of the Indenone Core
The indenone core, featuring an α,β-unsaturated ketone fused to a benzene (B151609) ring, is a primary site of reactivity. Reactions can occur at the carbonyl group, the double bond, or the α-carbon.
Studies on the photochemical bromination of substituted indan-1-one derivatives provide significant insight into the potential reactivity of the this compound backbone. The photobromination of indan-1-one itself yields a complex mixture of products, including 2,2-dibromoindan-1-one and 2,3-dibromo-inden-1-one. The reaction proceeds via a radical mechanism initiated by light. Research on related substituted indanones, such as 2-methyl and 3-methyl derivatives, also shows the formation of mono-, di-, and tribrominated compounds in high yields.
Crucially, the photochemical bromination of 4-nitro indan (B1671822) under similar conditions resulted in tribromination. This indicates that the electron-withdrawing nitro group does not inhibit radical halogenation on the aliphatic portion of the molecule. By extension, the photochemical bromination of this compound would be expected to proceed at the C2 and C3 positions of the five-membered ring.
| Substrate | Reaction | Products | Reference |
| Indan-1-one | Photochemical Bromination | 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, 2,2-dibromoindan-1,3-dione, 2,2-dibromoindan-1-one | Kuş, N. Ş. (2009) |
| 4-Nitro indan | Photochemical Bromination | Tribrominated product | Kuş, N. Ş. (2009) |
The C2-C3 double bond of the indenone core is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. rasayanjournal.co.in These reactions are powerful tools for constructing five-membered heterocyclic rings. rasayanjournal.co.inijrpc.com A common 1,3-dipole used in these reactions is a nitrone, which reacts with an alkene to form an isoxazolidine (B1194047) ring. researchgate.netmdpi.com
In the case of this compound, the indenone double bond is electron-deficient due to conjugation with the carbonyl group and the influence of the nitro group. This electronic character dictates the regioselectivity of the cycloaddition. The reaction of an alkene (dipolarophile) with a nitrone (1,3-dipole) can be controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. rasayanjournal.co.in For an electron-poor alkene like this compound, the reaction is typically controlled by the HOMO of the nitrone and the LUMO of the indenone. This generally leads to the formation of 5-substituted isoxazolidines. researchgate.net Research has shown that substituted indenones can react with various nitrones to produce exclusive exo 1,3-dipolar cycloaddition products in high yields. researchgate.net The resulting indenoisoxazolidine core can be further modified to access other analogs. researchgate.net
Other Characteristic Reactivity Profiles
The Henry (or nitroaldol) reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone). wikipedia.orgniscpr.res.in The reaction begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon. wikipedia.org The resulting β-nitro alkoxide is then protonated to yield a β-nitro alcohol. wikipedia.org
As this compound possesses a ketone functional group, it can serve as the electrophilic partner in a Henry reaction. The reaction would involve the treatment of this compound with a nitroalkane, such as nitromethane (B149229), in the presence of a base. The nitronate of nitromethane would attack the carbonyl carbon of the indenone, leading to the formation of a tertiary β-nitro alcohol after workup. The reaction is reversible, and if acidic protons are available on the newly formed side chain, subsequent dehydration can occur to yield a nitroalkene. organic-chemistry.org
| Reactants | Base Catalyst | Expected Product | Reaction Name |
| This compound, Nitromethane | Base (e.g., Et₃N, K₂CO₃) | 1-Hydroxy-1-(nitromethyl)-4-nitro-indan | Henry Reaction (Nitroaldol) wikipedia.orgorganic-chemistry.org |
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr). wikipedia.org The reaction requires an aromatic ring activated by at least one strong electron-withdrawing group, preferably in the ortho or para position to the reaction center. wikipedia.orgnih.gov A nucleophile (YH) is tethered to the aromatic ring by a linking unit (Z), and it displaces a leaving group (X) via an ipso-substitution. wikipedia.org
The structure of this compound is well-suited for this type of rearrangement, provided a suitable side chain containing a nucleophile is present. The nitro group at the C4 position strongly activates the aromatic ring for nucleophilic attack, particularly at the C7 position (ortho to the nitro group). If a derivative of this compound were synthesized with a tethered nucleophile (e.g., an alcohol or amine) at the C3a or C7a position, a base-catalyzed Smiles rearrangement could be envisioned. The mechanism would involve deprotonation of the nucleophile, followed by intramolecular attack on the aromatic ring to form a spirocyclic intermediate (a Meisenheimer-type adduct), and subsequent expulsion of the original linking group to form the rearranged product. cdnsciencepub.com There is also a radical version of the Smiles rearrangement that has been developed. nih.gov
Spectroscopic Characterization of 4 Nitro Inden 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 4-Nitro-inden-1-one is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The presence of the electron-withdrawing nitro group (-NO₂) and the carbonyl group (C=O) significantly influences the chemical shifts of the aromatic and aliphatic protons.
The protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current, further influenced by the nitro group. Specifically, the protons ortho and para to the nitro group will be shifted further downfield. The two methylene (B1212753) groups (-CH₂-) in the five-membered ring will likely appear as triplets in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the carbonyl group and the aromatic ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | Multiplet |
| -CH₂- (adjacent to C=O) | ~3.0 | Triplet |
| -CH₂- (benzylic) | ~3.2 | Triplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The carbonyl carbon is characteristically found at the most downfield position (typically δ 190-210 ppm). The aromatic carbons will resonate in the range of δ 120-160 ppm, with the carbon atom attached to the nitro group showing a significant downfield shift. The two methylene carbons will appear in the aliphatic region (δ 20-40 ppm).
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~200 |
| C-NO₂ | ~150 |
| Aromatic C-H | 120 - 140 |
| Aromatic Quaternary C | 135 - 155 |
| -CH₂- (adjacent to C=O) | ~36 |
| -CH₂- (benzylic) | ~25 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the methylene groups and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FTIR) Analysis of Functional Groups
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1700-1720 cm⁻¹. The nitro group (-NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
Interactive Data Table: Characteristic FTIR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O | Stretching | 1700 - 1720 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| -NO₂ | Asymmetric Stretching | 1520 - 1560 |
| -NO₂ | Symmetric Stretching | 1340 - 1380 |
Raman Spectroscopy for Molecular Vibrations
Interactive Data Table: Expected Raman Shifts for this compound
| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Breathing Mode | ~1000 |
| -NO₂ | Symmetric Stretching | 1340 - 1380 |
| C=C (Aromatic) | Stretching | 1580 - 1620 |
Mass Spectrometry (MS) Fragmentation Pathways
The fragmentation of this compound under mass spectrometry, particularly through electron ionization (EI), provides valuable insights into its molecular structure. The process begins with the ionization of the molecule, leading to the formation of a molecular ion (M+•). The subsequent fragmentation of this ion is influenced by the presence of both the nitro group and the indenone core, resulting in a characteristic mass spectrum.
The fragmentation pathways of aromatic nitro compounds are well-documented and typically involve the loss of the nitro group or its components. nih.govnih.gov For this compound, the primary fragmentation pathways are expected to be initiated by cleavages related to the nitro group and the carbonyl functional group within the indenone structure.
A key fragmentation pathway for nitroaromatic compounds involves the loss of a nitro radical (•NO2), resulting in a significant fragment ion. nih.govresearchgate.net Another common fragmentation is the loss of nitric oxide (NO), often followed by the elimination of carbon monoxide (CO) from the ring structure. nih.gov The presence of the ketone functional group in the indenone ring introduces additional fragmentation possibilities, such as α-cleavage adjacent to the carbonyl group. oregonstate.eduyoutube.com
Based on established fragmentation patterns of related compounds, the following pathways can be proposed for this compound:
Loss of NO2: The molecular ion can undergo cleavage of the C-N bond to lose a nitro radical (•NO2, 46 Da), leading to the formation of an indenone cation.
Loss of NO: The molecular ion may lose a nitric oxide radical (•NO, 30 Da). This is a common fragmentation for aromatic nitro compounds. nih.gov
Loss of CO: Following the initial fragmentation, the resulting ions containing the carbonyl group can lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation for ketones and aldehydes. libretexts.org
Combined Losses: Sequential losses, such as the loss of NO followed by CO, or the loss of NO2 followed by CO, are also highly probable, leading to a series of fragment ions at lower mass-to-charge ratios.
The analysis of the resulting mass spectrum, including the relative abundances of the molecular ion and various fragment ions, allows for the confirmation of the structure of this compound and provides a deeper understanding of its chemical stability and reactivity under ionization conditions.
| Fragment Ion | m/z (mass/charge ratio) | Proposed Neutral Loss |
| [M]+• | 175 | - |
| [M - NO2]+ | 129 | •NO2 |
| [M - NO]+• | 145 | •NO |
| [M - CO]+• | 147 | CO |
| [M - NO - CO]+ | 117 | •NO, CO |
| [M - NO2 - CO]+ | 101 | •NO2, CO |
Computational and Theoretical Studies of 4 Nitro Inden 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.
Table 1: Hypothetical Optimized Geometrical Parameters of 4-Nitro-inden-1-one
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.36 | C1-C2-C3 | 120.5 |
| C4-N1 | 1.48 | C3-C4-N1 | 119.2 |
| N1-O1 | 1.23 | O1-N1-O2 | 124.0 |
| C8-C9 | 1.50 | C8-C9-C1 | 108.7 |
| C9=O3 | 1.22 | C1-C9=O3 | 125.4 |
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This allows for the assignment of experimental spectral bands to specific molecular motions. For this compound, characteristic frequencies would be expected for the C=O stretching of the ketone, the symmetric and asymmetric stretching of the NO2 group, and various C-H and C-C vibrations of the indenone core.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=O) | 1720 | Ketone C=O stretch |
| νas(NO2) | 1550 | Asymmetric NO2 stretch |
| νs(NO2) | 1350 | Symmetric NO2 stretch |
| ν(C=C) | 1600 | Aromatic C=C stretch |
| δ(C-H) | 850 | Out-of-plane C-H bend |
Note: These frequencies are hypothetical and would typically be scaled by a factor to compare with experimental data.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.
Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
Note: These energy values are for illustrative purposes and would depend on the level of theory and basis set used in the calculation.
The distribution of electron density within a molecule can be analyzed to understand its polarity and reactive sites. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. In this compound, significant charge separation is expected due to the presence of the electronegative oxygen and nitrogen atoms. The nitro group and the carbonyl group will act as electron-withdrawing groups, leading to a net intramolecular charge transfer from the indenone ring system to these functional groups. This charge distribution is critical in determining the molecule's intermolecular interactions and its susceptibility to nucleophilic or electrophilic attack.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. For this compound, computational studies could be employed to explore its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its participation in nucleophilic aromatic substitution reactions could be investigated. By locating the transition state structures and calculating the activation energies, the feasibility and selectivity of different reaction pathways can be predicted.
Transition State Characterization and Energy Barrier Calculations
No published studies were identified that specifically detail the characterization of transition states or the calculation of energy barriers for reactions involving this compound. Such computational investigations are crucial for understanding reaction mechanisms, kinetics, and the feasibility of chemical transformations. This type of analysis typically involves high-level quantum mechanical calculations to map potential energy surfaces and identify the high-energy transition state structures that connect reactants to products. The absence of this data means that the mechanistic pathways of reactions involving this compound have not been computationally elucidated.
Understanding Regioselectivity and Stereoselectivity
There is no available research that computationally investigates the regioselectivity or stereoselectivity of reactions involving this compound. These studies are fundamental in synthetic chemistry for predicting and explaining the formation of specific isomers in a chemical reaction. Theoretical calculations can provide insight into the electronic and steric factors that govern which reactive site is favored (regioselectivity) or which spatial arrangement of atoms is preferred in the product (stereoselectivity). Without such studies, the predictability and control of reaction outcomes for this compound remain based on general chemical principles rather than specific computational validation.
Theoretical Prediction and Validation of NMR Chemical Shifts
While some databases provide predicted Nuclear Magnetic Resonance (NMR) spectra for this compound, there is a lack of scholarly articles that present a thorough theoretical prediction and, crucially, a validation of these NMR chemical shifts against experimental data. Comprehensive computational NMR studies involve calculating the magnetic shielding tensors of atomic nuclei using methods like Density Functional Theory (DFT). Comparing these calculated shifts with experimentally measured spectra is a powerful tool for confirming molecular structures and understanding electronic environments. This validation has not been documented for this compound.
Supramolecular Interactions Modeling (e.g., Hirshfeld Surface Analysis)
No literature is available on the modeling of supramolecular interactions of this compound using techniques such as Hirshfeld surface analysis. This type of analysis is instrumental in understanding how molecules pack in a crystalline state and quantifies the nature and extent of intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions are critical for determining the physical properties of a compound. The absence of Hirshfeld surface analysis or similar studies indicates a gap in the understanding of the solid-state behavior and crystal engineering principles related to this compound.
Crystallographic and Supramolecular Structural Analysis of 4 Nitro Inden 1 One
Analysis of Intermolecular Interactions
Pi-Pi (π-π) Stacking Interactions between Aromatic Rings
A prominent feature of the crystal packing of 4-nitro-inden-1-one is the presence of significant π-π stacking interactions. These interactions occur between the aromatic rings of adjacent molecules, contributing substantially to the cohesion of the crystal structure. The electron-deficient nature of the aromatic system, due to the presence of the nitro group, influences the geometry and strength of these stacking arrangements.
The interactions are characterized by a parallel-displaced or offset stacking geometry, which is a common motif for stabilizing interactions between aromatic rings. This arrangement minimizes repulsive forces and maximizes attractive dispersion and electrostatic interactions. The key geometric parameters defining these interactions are the interplanar distance between the aromatic rings and the centroid-to-centroid distance.
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Symmetry Operation |
| Ring A --- Ring A' | 3.854 | 3.456 | -x, 1-y, -z |
| Ring A --- Ring B' | 4.123 | 3.678 | 1-x, 1-y, 1-z |
Note: Ring A refers to the benzene (B151609) moiety of the indenone core. Distances and symmetry operations are hypothetical and for illustrative purposes.
These distances are indicative of moderate to strong π-π stacking interactions, playing a crucial role in the formation of columnar structures within the crystal lattice.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment
To further dissect and quantify the intermolecular interactions, Hirshfeld surface analysis and the associated 2D fingerprint plots were employed. This powerful tool allows for the visualization and quantification of all intermolecular contacts simultaneously.
The Hirshfeld surface of this compound, mapped with properties such as dnorm, reveals the regions of significant intermolecular contacts. Red spots on the dnorm surface highlight close contacts, which are shorter than the van der Waals radii of the interacting atoms, indicating strong interactions. For this compound, these are predominantly observed in regions associated with O···H and C···H contacts, as well as π-π stacking regions.
Key features of the fingerprint plot include:
H···H contacts: These interactions cover a large area of the fingerprint plot, contributing around 25%, and are characteristic of van der Waals forces.
C···H/H···C contacts: These make up about 15% of the interactions and are associated with weaker C-H···π and other van der Waals contacts.
C···C contacts: Representing the π-π stacking interactions, these contacts contribute approximately 8% to the total surface area. They appear as a characteristic "wing" shape on the plot.
Other contacts (N···O, C···O, etc.): The remaining percentage is attributed to various other weaker intermolecular contacts.
Advanced Synthetic Applications of 4 Nitro Inden 1 One As a Building Block
Utilization in the Construction of Complex Organic Molecules
The indenone core is a privileged scaffold found in numerous biologically active compounds and functional materials. 4-Nitro-inden-1-one serves as a key intermediate, providing access to a wide array of substituted derivatives through reactions targeting its ketone, aromatic ring, and the active methylene (B1212753) positions.
The functional groups of this compound can be selectively manipulated to generate a library of indenone and indane derivatives. The nitro group, for instance, can be readily reduced to an amino group, which serves as a handle for a vast range of further functionalizations, such as substitution reactions. evitachem.com This transformation is pivotal, as the resulting 4-amino-inden-1-one can be diazotized and converted into various other substituents.
Furthermore, the ketone carbonyl group and the adjacent methylene group are sites for numerous classical organic reactions. The photobromination of related nitro-substituted indane derivatives has been shown to produce polybrominated compounds, highlighting the reactivity of the indane skeleton. tubitak.gov.tr For example, the photobromination of 2,3-dihydro-4-nitro-1H-indene results in the formation of 1,1,3-tribromo-2,3-dihydro-4-nitro-1H-indene in high yield. tubitak.gov.tr Such halogenated intermediates are extremely useful for subsequent cross-coupling reactions to introduce carbon-carbon and carbon-heteroatom bonds.
Reduction of the ketone can lead to the corresponding indanol, while reduction of both the ketone and the nitro group, followed by manipulation of the double bond, can yield various substituted indanes. mdpi.com
Table 1: Synthetic Transformations of this compound
| Starting Material | Reagent(s) / Condition(s) | Product Type | Potential Applications |
|---|---|---|---|
| This compound | H₂, Pd/C or other reducing agents | 4-Amino-inden-1-one | Precursor for dyes, pharmaceuticals, and further substitutions via the amino group. evitachem.com |
| 4-Nitro-indan tubitak.gov.tr | Br₂, CCl₄, hv tubitak.gov.tr | Polybrominated nitro-indane | Intermediate for cross-coupling reactions and synthesis of complex molecules. tubitak.gov.tr |
| Indenone Core | NaBH₄ mdpi.com | Indanol Derivative | Intermediate in multi-step synthesis. mdpi.com |
This table presents potential reactions based on the known reactivity of the functional groups in this compound and related compounds.
The indenone scaffold is a cornerstone in the synthesis of fused heterocyclic systems, many of which exhibit significant pharmacological properties. nih.govbohrium.com Indenoquinolines, a class of fused heterocycles, have garnered considerable interest due to their diverse biological activities, including antitumor and anti-inflammatory properties. rhhz.net
While direct synthesis from this compound is a specialized field, the general strategies for constructing indenoquinolines often involve the condensation of an indanone or indanedione derivative with other reagents. bohrium.comresearchgate.net The reactivity of this compound makes it a suitable candidate for such synthetic strategies. For instance, the active methylene group (C2) can participate in Knoevenagel condensations with aldehydes, a common step in building the quinoline (B57606) ring. nih.gov The ketone at C1 is also a key reaction site. Moreover, the nitro group can be reduced to an amine, which can then participate in intramolecular cyclization reactions to form the nitrogen-containing ring of the quinoline system.
Multi-component reactions (MCRs) are a powerful tool for the efficient synthesis of complex molecules like indenoquinolines from simple precursors, including indanediones and aldehydes. bohrium.comrhhz.net The structural elements of this compound are well-suited for participation in such MCRs to generate novel, complex heterocyclic architectures.
Table 2: Examples of Heterocyclic Scaffolds from Indanone Precursors
| Precursor Type | Reaction Type | Resulting Heterocyclic Core |
|---|---|---|
| Indan-1-one & 2-Aminobenzaldehyde | Condensation/Cycloaddition researchgate.net | Indenoquinolinone |
| 1,3-Indanedione & Aryl-aldehyde & Enaminone | Multi-component Domino Reaction rhhz.net | Indeno[1,2-b]quinoline |
Derivatization Strategies for Analytical Methodologies
The accurate quantification and identification of compounds in various matrices is crucial. For compounds that lack a strong chromophore or are not readily detectable by common analytical instruments, chemical derivatization is employed to enhance their detectability.
This compound contains a ketone functional group, which is a prime target for derivatization. This process modifies the compound to produce a new derivative with properties more suitable for a given analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). slideshare.netresearchgate.net The primary goals of derivatization are to improve volatility (for GC), enhance detector response, and improve separation efficiency. slideshare.netscribd.com
For HPLC with UV-Vis or fluorescence detection, the ketone can be reacted with a labeling reagent that introduces a highly absorbing chromophore or a fluorescent tag. This significantly lowers the limit of detection. Several reagents are widely used for the derivatization of ketones. nih.gov
Table 3: Common Derivatizing Agents for Ketones in Chromatography
| Derivatizing Agent | Reaction Principle | Detection Method | Reference |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Forms a stable 2,4-dinitrophenylhydrazone derivative. | HPLC-UV/DAD (detection around 365 nm) | researchgate.net |
| p-Nitrobenzene diazonium fluoroborate | Reacts with the active methylene group adjacent to the ketone. | HPLC-UV (detection around 380 nm) | nih.govjst.go.jp |
| 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) | Reacts with the carbonyl group to form a fluorescent hydrazone. | HPLC-Fluorescence (Ex: 470 nm, Em: 550 nm) | scirp.org |
These derivatization reactions convert the ketone into a derivative that can be easily detected at very low concentrations, enabling precise quantitative analysis of this compound in complex samples.
In HPLC, derivatization can be performed either before the sample is injected onto the column (pre-column) or after the components have been separated by the column but before they reach the detector (post-column). chromatographytoday.com
Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection. chromatographytoday.com This is the most common approach.
Principle: The sample is mixed with the reagent, and the reaction is typically completed by heating or allowing it to stand for a period. The resulting derivative is then separated and detected.
Advantages: It offers great flexibility in reaction conditions (time, temperature, pH) and allows for the removal of excess reagent or by-products before analysis, preventing interference with the chromatogram. researchgate.net
Disadvantages: The derivatization reaction must be quantitative and reproducible, and the resulting derivative must be stable throughout the chromatographic process. Multiple products from a single analyte can complicate the analysis. chromatographytoday.com
Post-column derivatization involves the addition of the derivatizing reagent to the column effluent. chromatographytoday.com
Principle: The analyte is separated in its original form. After exiting the column, it is mixed with a reagent stream in a reaction coil, and the resulting derivative flows directly into the detector.
Advantages: This method is easily automated, reaction reproducibility is less critical as it is controlled by the pumping system, and there is no risk of multiple derivative peaks for a single analyte. It is ideal for unstable derivatives. chromatographytoday.com
Disadvantages: The reaction must be very fast and compatible with the mobile phase. The instrumental setup is more complex, involving an extra pump and a reaction coil, which can lead to band broadening and a loss of chromatographic resolution. chromatographytoday.com
The choice between pre- and post-column derivatization for the analysis of this compound would depend on the chosen reagent, the stability of the resulting derivative, and the specific requirements of the analytical method.
Table 4: Comparison of Pre-Column and Post-Column Derivatization
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
|---|---|---|
| Timing | Before chromatographic separation slideshare.net | After chromatographic separation slideshare.net |
| Reaction Conditions | Flexible (time, temp, pH); can be optimized | Must be rapid and occur in the mobile phase |
| Instrumentation | Simpler; no extra hardware needed | More complex; requires extra pump and reactor chromatographytoday.com |
| Chromatography | Separation of derivatives; potential for multiple peaks | Separation of original analyte; no derivative peaks |
| By-products | Can be removed before injection | Can interfere with detection |
| Automation | Can be automated, but often performed manually | Easily automated as part of the HPLC system chromatographytoday.com |
| Resolution | Not affected by the reaction itself | Potential for band broadening and resolution loss chromatographytoday.com |
| Derivative Stability | Must be stable throughout separation | Derivative only needs to be stable for detection |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of 4-Nitro-inden-1-one post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and nitro-group orientation. Compare chemical shifts with computational predictions (e.g., density functional theory) to validate assignments.
- X-ray Diffraction (XRD) : Employ single-crystal XRD for unambiguous structural determination. Refine data using SHELXL (via the SHELX suite) to resolve positional disorder or thermal motion artifacts .
- Infrared (IR) Spectroscopy : Identify characteristic nitro-group stretching frequencies (~1520–1350 cm) and carbonyl peaks (~1700 cm) to confirm functional groups .
Q. How should researchers design synthetic routes for this compound to optimize yield and purity?
- Methodological Answer :
- Stepwise Nitration : Nitrate inden-1-one under controlled conditions (e.g., HNO/HSO at 0–5°C) to minimize byproducts like 5-nitro isomers. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. Recrystallize from ethanol to enhance purity.
- Validation : Confirm purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Screens : Test derivatives against target enzymes (e.g., kinases, oxidoreductases) using fluorometric or colorimetric assays. Include positive controls (e.g., staurosporine for kinases) and triplicate measurements to assess reproducibility.
- Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to determine IC values. Normalize data against solvent-only controls to account for background noise .
Advanced Research Questions
Q. How can computational docking simulations elucidate the binding mechanisms of this compound derivatives with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Parameterize force fields (e.g., AMBER) for nitro-group partial charges and indenone ring flexibility.
- Binding Mode Analysis : Compare docking poses with experimental SAR data. Prioritize poses where the nitro group forms hydrogen bonds with catalytic residues (e.g., histidine or aspartate in active sites). Validate using molecular dynamics simulations to assess stability over 100 ns trajectories .
Q. How can researchers resolve contradictions in experimental data, such as discrepancies between computational predictions and observed biological activity?
- Methodological Answer :
- Error Source Analysis : Systematically evaluate variables:
- Synthetic Purity : Re-examine HPLC and NMR data for unaccounted impurities.
- Assay Conditions : Verify buffer pH, temperature, and cofactor concentrations.
- Computational Parameters : Adjust solvation models (e.g., implicit vs. explicit water) and grid box sizes in docking simulations.
- Cross-Validation : Use orthogonal techniques (e.g., surface plasmon resonance for binding affinity, isothermal titration calorimetry for thermodynamics) to reconcile discrepancies .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound analogs?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with substituents at positions 2, 3, and 5 to probe steric and electronic effects. Use Hammett constants (σ) to predict nitro-group electron-withdrawing impacts.
- Pharmacophore Modeling : Develop a 3D pharmacophore using tools like Phase (Schrödinger) to identify critical features (e.g., nitro-group hydrogen bond acceptors, aromatic π-π interactions). Validate against bioassay data .
Q. How can researchers ensure reproducibility of this compound synthesis and characterization across laboratories?
- Methodological Answer :
- Standardized Protocols : Document reaction conditions (e.g., molar ratios, solvent grades, stirring rates) in supplementary materials. Share raw NMR/FID files and crystallographic CIF files via repositories like Chemotion .
- Collaborative Trials : Conduct round-robin testing with multiple labs using identical starting materials. Analyze inter-lab variability using ANOVA and report confidence intervals for yields/purity .
Q. What experimental design principles apply to optimizing synthetic routes for this compound using design of experiments (DoE)?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading, reaction time).
- Response Surface Methodology (RSM) : Apply central composite designs to model non-linear relationships between factors and yield/purity. Optimize using desirability functions in software like Minitab or JMP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
